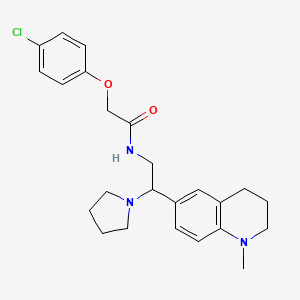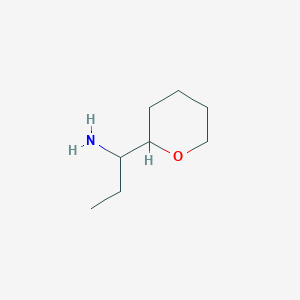
1-(Oxan-2-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Oxan-2-yl)propan-1-amine, also known as Fenozolone, is a synthetic substance that is classified under the category of amphetamines. It has a molecular weight of 143.23 and its IUPAC name is 1-(tetrahydro-2H-pyran-2-yl)propan-1-amine . It is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H17NO/c1-2-7(9)8-5-3-4-6-10-8/h7-8H,2-6,9H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Catalysis
1-(Oxan-2-yl)propan-1-amine, due to its structure, finds applications in various synthesis and catalytic processes. For instance, it is used in the synthesis of N-substituted 1,3-oxazinan-2-ones, which involves a one-pot reaction of tetraethylammonium bicarbonate, 1,3-dibromopropane, and a primary amine (Trifunović et al., 2010). Similarly, tertiary amines synthesized from 1,3-di-amino-propan-2-ol have been studied for their inhibitive performance on carbon steel corrosion, indicating potential industrial applications (Gao, Liang, & Wang, 2007).
Chemical Synthesis and Mechanism Studies
In chemical synthesis, this compound is involved in novel synthetic methods. A notable example is its role in the three-component synthesis of ethanones, starting from propargyl amine and acid chlorides (Merkul & Müller, 2006). Moreover, its derivatives are used in metal-free photosensitization protocols for the installation of both amine and alcohol functionalities into alkene feedstocks, indicating its versatility in synthetic chemistry (Patra, Das, Daniliuc, & Glorius, 2021).
Advanced Organic Synthesis
This compound and its related compounds find use in advanced organic synthesis, such as in the scalable synthesis of oxadiazole derivatives. This process emphasizes process safety and the application of safety principles in chemical synthesis (Likhite et al., 2016). Additionally, its derivatives are involved in the development of chiral auxiliaries and ligands for palladium-catalyzed enantioselective reactions (Sudo & Saigo, 1997).
Environmental and Catalytic Chemistry
In environmental and catalytic chemistry, derivatives of this compound are studied for their role in DeNOx reactions over catalysts, showcasing their potential in environmental remediation technologies (Joubert et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
1-(oxan-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-7(9)8-5-3-4-6-10-8/h7-8H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPXNJBVVDSZBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCCCO1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2609057.png)

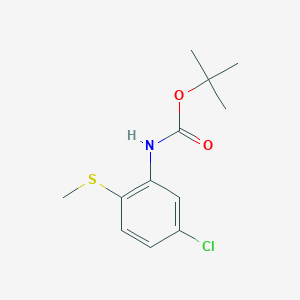


![7-(4-fluorobenzyl)-8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2609066.png)
![Methyl 3-{[2-(methylsulfanyl)-4-quinazolinyl]oxy}-2-thiophenecarboxylate](/img/structure/B2609067.png)
![4-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]morpholine](/img/structure/B2609070.png)
![6-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2609073.png)
![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2609074.png)
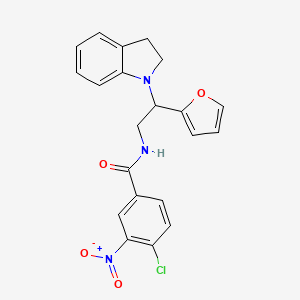
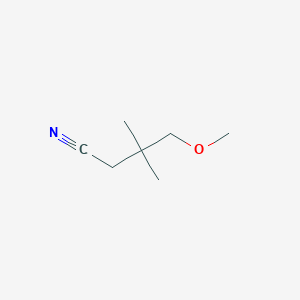
![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-2-pyridin-3-ylacetamide](/img/structure/B2609079.png)
